N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)propionamide
Description
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)propionamide is a synthetic isoindolinone derivative featuring a 3,5-dimethylpyrazole moiety linked via a methylene bridge to the isoindolinone core. The propionamide substituent at the 4-position distinguishes it from closely related analogs.
Properties
Molecular Formula |
C17H18N4O3 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C17H18N4O3/c1-4-14(22)18-13-7-5-6-11-15(13)17(24)21(16(11)23)8-12-9(2)19-20-10(12)3/h5-7H,4,8H2,1-3H3,(H,18,22)(H,19,20) |
InChI Key |
XCFCHRJULQSONP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)CC3=C(NN=C3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)propionamide typically involves multiple steps One common route starts with the preparation of the 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, which is then reacted with an appropriate amine to form the corresponding Schiff base This intermediate is subsequently cyclized to form the isoindolinone ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)propionamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analog: N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide
Key Differences :
- Substituent : The acetamide analog (CAS: 50699-20-2) has a methyl group in the acyl chain (C16H16N4O3), whereas the propionamide variant replaces this with an ethyl group (C17H18N4O3).
- Molecular Weight : The propionamide’s molecular weight is approximately 326.35 g/mol, compared to 312.32 g/mol for the acetamide .
Hypothesized Property Differences :
- Metabolic Stability : The propionamide’s bulkier substituent could slow enzymatic hydrolysis compared to the acetamide, extending half-life.
Comparison with a PROTAC Precursor Compound
A structurally complex analog, (9H-fluoren-9-yl)methyl (E)-(4-((1-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethyl)amino)-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)benzyl)carbamate (6), shares the 3,5-dimethylpyrazole and isoindolinone motifs but incorporates additional functional groups:
Functional Implications :
- The target propionamide lacks the diazenyl and cereblon-binding groups, limiting its utility in targeted protein degradation. However, its simpler structure may favor pharmacokinetic optimization for non-PROTAC applications.
Methodological Considerations for Structural Analysis
However, refinement programs like SHELXL (widely used for small-molecule crystallography) could resolve subtle structural differences, such as conformational flexibility in the pyrazole-isoindolinone linkage .
Research Findings and Limitations
- Acetamide Analog: Discontinuation implies unresolved challenges in synthesis or bioactivity. No peer-reviewed studies on its biological performance were identified.
- Propionamide Analog: No direct pharmacological or structural data are available. Its properties must be inferred from analogs and computational modeling.
Biological Activity
N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)propionamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 302.34 g/mol. The presence of the pyrazole ring contributes significantly to its biological interactions.
Biological Activities
1. Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study highlighted that pyrazole derivatives could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
2. Antimicrobial Properties
Pyrazoles are recognized for their antimicrobial activities. The compound may exhibit antibacterial and antifungal properties, potentially through the inhibition of key enzymes or disruption of microbial cell walls. This is particularly relevant given the rising resistance to conventional antibiotics .
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .
4. Neuroprotective Properties
Recent studies have indicated that certain pyrazole derivatives possess neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms include antioxidant activity and modulation of neurotransmitter systems .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in tumor progression and inflammation.
- Receptor Binding : It may interact with specific receptors, influencing cellular signaling pathways related to growth and apoptosis.
- Oxidative Stress Modulation : By enhancing antioxidant defenses or directly scavenging free radicals, it can reduce oxidative stress in cells.
Case Study 1: Anticancer Activity
A study investigated the effects of a series of pyrazole derivatives on human cancer cell lines. Among them, a derivative similar to this compound showed IC50 values in the low micromolar range against A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cell lines. The mechanism was linked to G0/G1 phase arrest and induction of late apoptosis confirmed by flow cytometry .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models, a related pyrazole compound demonstrated significant inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages. This effect was associated with decreased activation of NF-kB signaling pathways, highlighting its potential for treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
